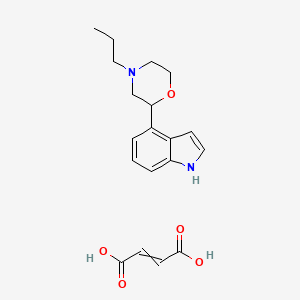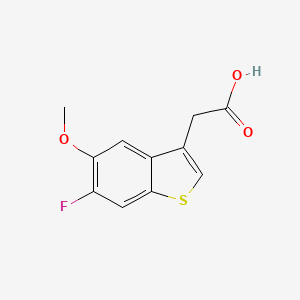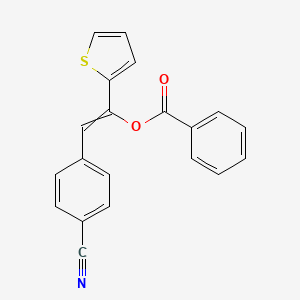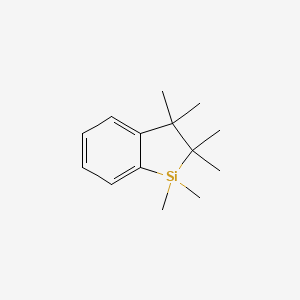![molecular formula C11H20O3S2 B14387197 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate CAS No. 90051-74-4](/img/structure/B14387197.png)
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate is a chemical compound that belongs to the class of esters Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Carboxylic Acid+Alcohol→Ester+Water
In this case, the specific reactants would be pentanoic acid and 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired ester from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but different functional groups.
Methyl butyrate: Another ester with a similar carbon chain length but different substituents.
Isopropyl butyrate: Shares the isopropyl group but has a different ester linkage.
Uniqueness
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate is unique due to the presence of both the isopropyl and pentanoate groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
90051-74-4 |
|---|---|
Formule moléculaire |
C11H20O3S2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-propan-2-yloxycarbothioylsulfanylethyl pentanoate |
InChI |
InChI=1S/C11H20O3S2/c1-4-5-6-10(12)13-7-8-16-11(15)14-9(2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
BCXFTFQLAGBUNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCCSC(=S)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)



![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)

![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)


![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)


![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

